

Application of 15-Hydroxy Lubiprostone-d7 in bioequivalence studies of Lubiprostone.

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Compound of Interest

Compound Name: 15-Hydroxy Lubiprostone-d7

Cat. No.: B12399793

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Application Note ID: AN-LBBE-001

Introduction

Lubiprostone is a locally acting chloride channel activator used in the management of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its mechanism of action, Lubiprostone has very low systemic bioavailability, and its plasma concentrations are often below the level of quantification.[1][2] Consequently, direct measurement of the parent drug for pharmacokinetic and bioequivalence (BE) studies is not feasible.[1]

The major and only measurable active metabolite of Lubiprostone in plasma is 15-Hydroxy Lubiprostone (M3).[3][4] Therefore, the U.S. Food and Drug Administration (FDA) recommends that bioequivalence studies for Lubiprostone capsules be based on the pharmacokinetic parameters of 15-Hydroxy Lubiprostone.[1][5] This necessitates a highly sensitive and robust bioanalytical method for the accurate quantification of this metabolite in human plasma.

15-Hydroxy Lubiprostone-d7, a stable isotope-labeled derivative of the M3 metabolite, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[6] Its use is critical for correcting for variability in sample



processing and matrix effects, thereby ensuring the accuracy and precision of the bioequivalence data.[6]

Principle of Bioequivalence Assessment

The bioequivalence of a generic (test) Lubiprostone product to a reference listed drug (RLD) is determined by comparing the pharmacokinetic profiles of their respective M3 metabolites in healthy subjects. As per FDA guidance, a randomized, single-dose, two-way crossover study is typically conducted under fed conditions.[5] The key pharmacokinetic parameters—peak plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)—are calculated and statistically compared. For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.

Role of 15-Hydroxy Lubiprostone-d7

15-Hydroxy Lubiprostone-d7 serves as an internal standard (IS) in the bioanalytical method. [6] Being a deuterated analog, it is chemically identical to the analyte (15-Hydroxy Lubiprostone) and exhibits similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of **15-Hydroxy Lubiprostone-d7** to all samples, calibration standards, and quality control samples, any variations in the analytical process can be normalized. This ensures that the measured concentration of the analyte is accurate and reproducible, which is paramount for the integrity of a bioequivalence study.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of 15-Hydroxy Lubiprostone (M3) obtained from a bioequivalence study of a 24 μ g Lubiprostone formulation in healthy Chinese subjects under fed conditions.



Pharmacokinet ic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (Test/Referenc e) %	90% Confidence Interval
Cmax (pg/mL)	49.2 ± 18.5	50.1 ± 19.2	98.20	90.15 - 106.98
AUC0-t (pg·h/mL)	74.0 ± 25.9	75.5 ± 28.4	97.95	92.11 - 104.19
AUC0-inf (pg·h/mL)	78.3 ± 27.1	80.2 ± 30.1	97.63	91.54 - 104.12
Tmax (h)	1.1 ± 0.5	1.2 ± 0.6	-	-
t1/2 (h)	1.1 ± 0.4	1.1 ± 0.5	-	-

Data synthesized from a bioequivalence study in healthy Chinese subjects. The test and reference products were found to be bioequivalent in the fed state.[3]

Experimental Protocols Bioequivalence Study Protocol

A typical bioequivalence study for Lubiprostone 24 µg capsules is designed as follows:

- Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.[3]
- Study Population: Healthy adult male and non-pregnant, non-lactating female subjects.
- Dosing: A single oral dose of the test or reference Lubiprostone (2 x 24 μg) capsule administered with a standardized high-fat, high-calorie breakfast (fed condition), as recommended by the FDA.[5]
- Washout Period: A washout period of at least 7 days between the two dosing periods.
- Blood Sampling: Serial blood samples (e.g., 3-5 mL) are collected in K2-EDTA vacutainers at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours).



• Sample Processing: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection and stored frozen at -70°C ± 10°C until analysis.

Bioanalytical Method Protocol for 15-Hydroxy Lubiprostone in Human Plasma

This protocol describes a sensitive LC-MS/MS method for the quantification of 15-Hydroxy Lubiprostone in human plasma using **15-Hydroxy Lubiprostone-d7** as the internal standard.

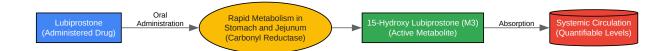
- Sample Preparation (Liquid-Liquid Extraction):
 - Thaw plasma samples, calibration standards, and quality control samples at room temperature.
 - To 200 μL of plasma in a polypropylene tube, add 25 μL of the internal standard working solution (15-Hydroxy Lubiprostone-d7 in methanol, e.g., 100 pg/mL).
 - Vortex for 10 seconds.
 - Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
 - Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - \circ Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Vortex for 1 minute and transfer to an autosampler vial for injection.
- LC-MS/MS Instrumentation and Conditions:
 - Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.



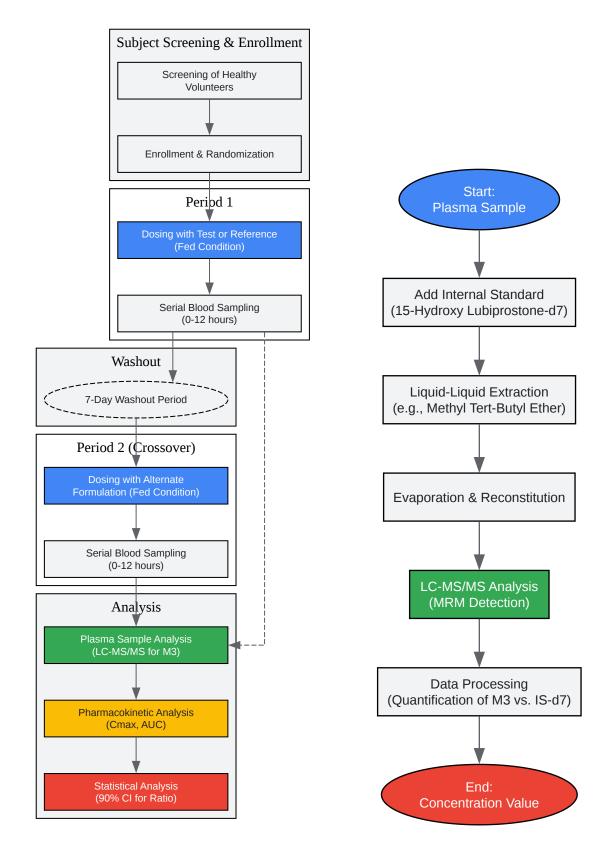
- Analytical Column: A core-shell technology column (e.g., C18, 2.6 μm, 100 x 4.6 mm) to achieve reproducible chromatography.[1]
- Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
- Gradient Program: A representative gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The total run time is typically around 10 minutes.[1]
- Flow Rate: 0.5 0.8 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transition for 15-Hydroxy Lubiprostone:To be optimized, e.g., m/z 393.2 -> 375.2
 - MRM Transition for 15-Hydroxy Lubiprostone-d7 (IS):To be optimized, e.g., m/z 400.2
 -> 382.2
- Method Validation: The method must be fully validated according to regulatory guidelines
 (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity,
 accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).

Visualizations









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